molecular formula C26H26N4O4S B11772403 N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11772403
M. Wt: 490.6 g/mol
InChI Key: DJQUCILJXPUSEC-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. The process begins with the preparation of the triazole core, followed by the introduction of the ethoxyphenyl and methoxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its triazole core which is known for its therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole core is known to inhibit certain enzymes, disrupting biological pathways and leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-((5-((2-ethoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(4-Chlorophenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(4-Ethoxyphenyl)-2-((5-((2-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and methoxyphenoxy groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-[(2-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O4S/c1-3-33-21-15-13-19(14-16-21)27-25(31)18-35-26-29-28-24(30(26)20-9-5-4-6-10-20)17-34-23-12-8-7-11-22(23)32-2/h4-16H,3,17-18H2,1-2H3,(H,27,31)

InChI Key

DJQUCILJXPUSEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4OC

Origin of Product

United States

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